![molecular formula C19H17N5O B2922120 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2034354-03-3](/img/structure/B2922120.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide
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Overview
Description
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Scientific Research Applications
Antituberculosis Activity
Research involving thiazole-aminopiperidine hybrid analogues, similar in structural complexity and targeting mechanisms akin to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide, has demonstrated promising antituberculosis activity. These compounds have been evaluated for their inhibition capabilities against Mycobacterium tuberculosis, highlighting the potential of such molecules in contributing to novel antituberculosis therapies (Jeankumar et al., 2013).
Synthesis of Heterocycles
The facile and efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, achieved via condensation of pyrazole-5-amine derivatives, suggests the utility of similar compounds in the preparation of N-fused heterocycle products. This process, which yields new compounds in good to excellent yields, underscores the significance of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide in synthesizing complex heterocyclic structures (Ghaedi et al., 2015).
N-Alkylation in Organic Synthesis
The N-alkylation of various nitrogen heterocycles, including pyrazole and indole, demonstrates the utility of such reactions in modifying the structure and properties of nitrogen-containing compounds. This method, employing alkyl halides, acetonitrile, and cesium fluoride–celite, showcases the versatility of compounds like N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide in organic synthesis (Hayat et al., 2001).
Ligand Design for Metal Complexes
Compounds with pyrazol-1-yl and pyridin-4-yl moieties have been used in the design of ligands for metal complexes, which exhibit interesting properties such as spin-crossover behavior. This application is crucial in materials science, where the manipulation of spin states can lead to advanced materials for electronic and magnetic devices (Berdiell et al., 2021).
Antimicrobial and Antiallergic Agents
The structural framework of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide may also lend itself to the development of novel antimicrobial and antiallergic agents. Studies on similar compounds have shown potential in inhibiting microbial growth and allergic responses, suggesting a broad therapeutic application range for these molecules (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The compound N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some indole derivatives have been reported to have antiviral activity, for example . .
properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(18-11-15-3-1-2-4-17(15)23-18)21-9-10-24-13-16(12-22-24)14-5-7-20-8-6-14/h1-8,11-13,23H,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNONCJYHCXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide |
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